

(S)-tert-butyl 3-hydroxybutanoate CAS number and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-tert-butyl 3-hydroxybutanoate

Cat. No.: B1311638

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An In-depth Technical Guide to (S)-tert-butyl 3-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

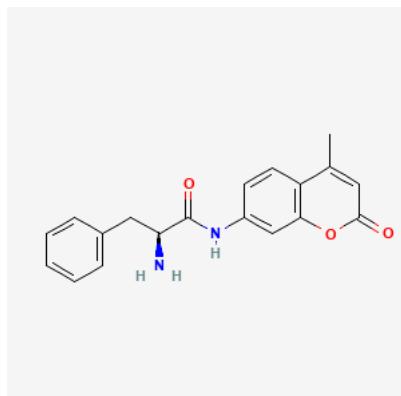
This technical guide provides comprehensive information on **(S)-tert-butyl 3-hydroxybutanoate**, a key chiral building block in the synthesis of pharmaceuticals and fine chemicals.^[1] Its value in asymmetric synthesis stems from its stereochemical purity and the presence of hydroxyl and ester functional groups that permit selective modifications.^[1] This document details its chemical identity, physical and spectral properties, synthesis protocols, and applications.

Chemical Identity and Structure

(S)-tert-butyl 3-hydroxybutanoate is the (S)-enantiomer of tert-butyl 3-hydroxybutanoate. It is crucial to distinguish between the stereoisomers and the racemic mixture, as they possess different CAS numbers and may exhibit different biological activities.

- IUPAC Name: tert-butyl (3S)-3-hydroxybutanoate
- Synonyms: (+)-tert-Butyl (S)-3-hydroxybutyrate, (S)-(+)-3-Hydroxybutyric acid tert-butyl ester
- Chemical Formula: C₈H₁₆O₃^[1]
- Molecular Weight: 160.21 g/mol ^[1]

- Canonical SMILES: CC(C(=O)OC(C)(C)C)O[2]



- Structure:

CAS Numbers

Compound	CAS Number
(S)-tert-butyl 3-hydroxybutanoate	82578-45-8
(R)-tert-butyl 3-hydroxybutanoate	Not Found
tert-butyl 3-hydroxybutanoate (racemic/unspecified)	90435-23-7

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for **(S)-tert-butyl 3-hydroxybutanoate**.

Table 1: Physical Properties

Property	Value	Reference
Appearance	Colorless liquid	[3]
Density	0.960 g/mL at 20 °C	[4]
Boiling Point	85 °C at 20 mmHg	[5]
Specific Rotation ([α]D ²⁶)	+28.6° (c=0.483, CHCl ₃)	[4]
Topological Polar Surface Area (TPSA)	46.53 Å ²	[6]

Table 2: NMR Spectroscopic Data (CDCl_3 , 200 MHz)[4]

^1H NMR	^{13}C NMR
Chemical Shift (δ , ppm)	Assignment
1.25	d, 3H, CH_3
1.48	s, 9H, $\text{C}(\text{CH}_3)_3$
2.27-2.49	m, 2H, $-\text{CH}_2-$
3.09	s, 1H, -OH
4.08-4.22	m, 1H, $-\text{CH}(\text{OH})-$

Experimental Protocols

The enantioselective synthesis of **(S)-tert-butyl 3-hydroxybutanoate** is critical for its use in pharmaceutical development. Biocatalytic reduction of the prochiral ketone, tert-butyl acetoacetate, is a common and effective method.

Synthesis Workflow for **(S)-tert-butyl 3-hydroxybutanoate**

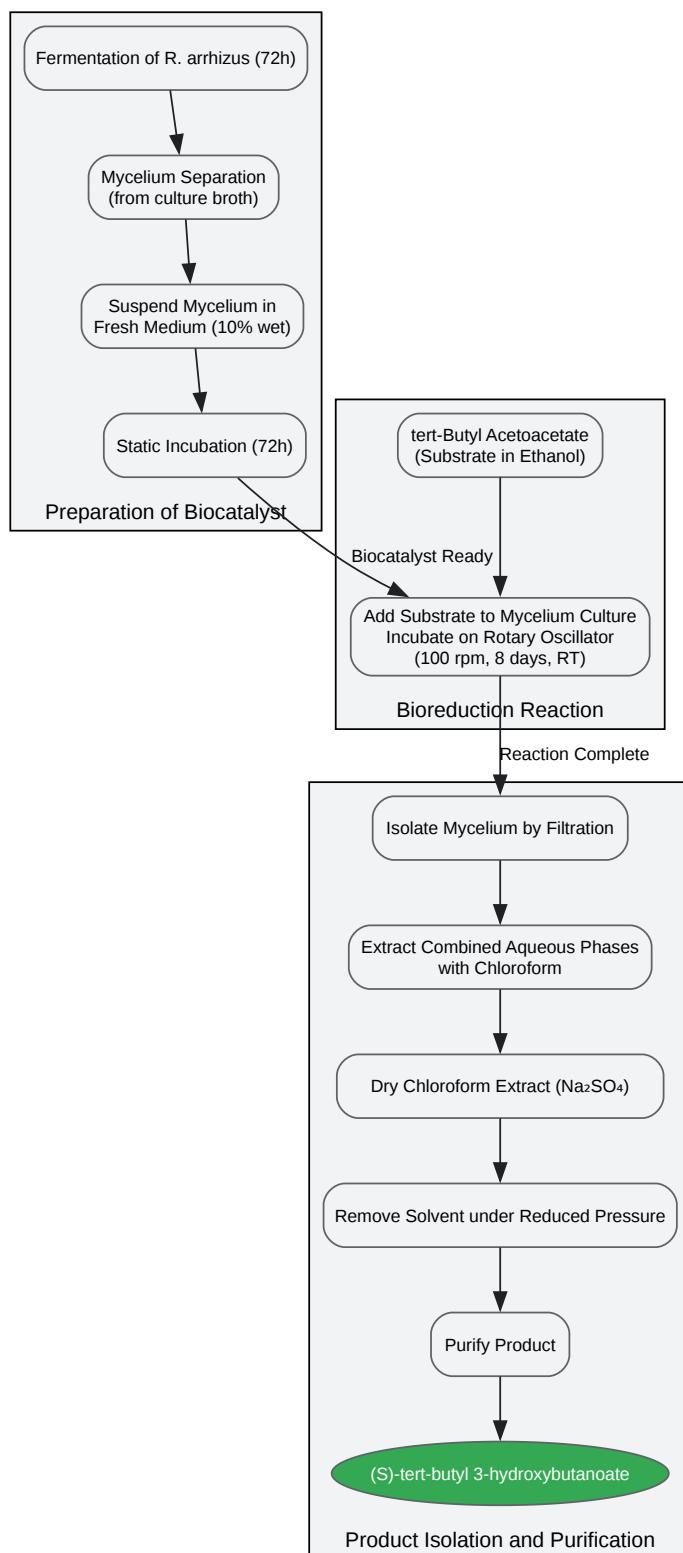


Figure 1: Synthesis of (S)-tert-butyl 3-hydroxybutanoate via Bioreduction

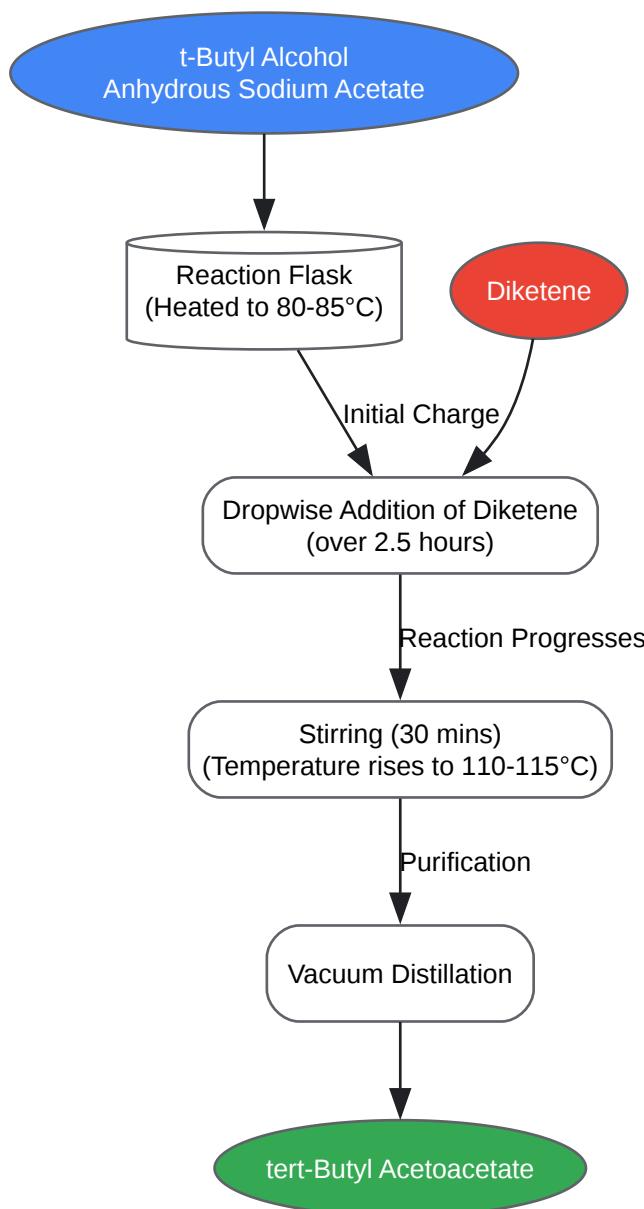


Figure 2: Synthesis of tert-Butyl Acetoacetate

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